molecular formula C22H27FO4 B601250 Betamethasone Enol Aldehyde Z Isomer CAS No. 52647-06-0

Betamethasone Enol Aldehyde Z Isomer

Cat. No.: B601250
CAS No.: 52647-06-0
M. Wt: 374.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Chemical Nomenclature

Betamethasone Enol Aldehyde Z Isomer is systematically named (11β,16β,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17(20)-trien-21-al according to IUPAC conventions. This nomenclature reflects its stereochemical configuration, including the Z-geometric isomerism at the C17 position and the β-orientation of hydroxyl groups at C11 and C16.

Alternative systematic names include:

  • (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde .
  • Pregna-1,4,17(20)-trien-21-al, 9-fluoro-11,20-dihydroxy-16-methyl-3-oxo-, (11β,16β,17Z)- .

The molecular formula is C₂₂H₂₇FO₄ , with a molar mass of 374.45 g/mol .

Molecular Architecture: Steroidal Backbone and Functional Group Analysis

The compound features a cyclopenta[a]phenanthrene steroidal backbone modified with critical functional groups (Figure 1):

  • Enol Aldehyde Group : A conjugated system at C17–C20–C21, forming a Z-configuration double bond (C17=C20) and an aldehyde moiety at C21.
  • Ketone Group : At C3, contributing to electrophilic reactivity.
  • Hydroxyl Groups : At C11 (β-configuration) and C20, influencing solubility and hydrogen-bonding interactions.
  • Fluorine Substituent : At C9, enhancing metabolic stability and glucocorticoid receptor affinity.

Table 1: Key Structural Features Compared to Related Corticosteroids

Feature This compound Dexamethasone Beclomethasone
C17 Side Chain Enol aldehyde (Z-isomer) Hydroxyl-acetate Chlorinated ester
C9 Substituent Fluorine Fluorine Chlorine
C11 Configuration β-Hydroxyl β-Hydroxyl β-Hydroxyl
Metabolic Pathway Mattox rearrangement Ester hydrolysis Ester hydrolysis

The Z-isomer’s planar enol aldehyde group facilitates unique reactivity, such as tautomerization under acidic conditions.

Crystallographic Data and Three-Dimensional Conformational Analysis

While single-crystal X-ray diffraction data remain unpublished, computational and NMR-based studies reveal critical conformational insights:

  • Ring Junctions : The A-ring adopts a 1,4-dien-3-one configuration, while the D-ring exists in a 17(20)-enol aldehyde conformation.
  • Stereochemical Preferences :
    • The C17=C20 double bond (Z-configuration) forces the aldehyde group (C21) and C16 methyl group into a cis orientation.
    • The β-orientation of the C11 hydroxyl group stabilizes intramolecular hydrogen bonds with the C20 hydroxyl.

Figure 2: Predicted 3D Conformation (Key Features)

  • C3 Ketone : Planar, conjugated with the A-ring diene.
  • C17–C20–C21 Enol Aldehyde : Non-planar due to steric hindrance from the C16 methyl group.

Spectroscopic Fingerprint: NMR (¹H, ¹³C, 2D) and High-Resolution Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (500 MHz, CDCl₃):
δ (ppm) Multiplicity Assignment
10.25 Singlet C21 Aldehyde proton
7.42–7.32 Multiplet Aromatic protons (C1, C2)
5.87 Singlet C17=C20 vinyl proton
4.44 Doublet C11 hydroxyl proton
1.96 Singlet C16 methyl protons
¹³C NMR (126 MHz, CDCl₃):
δ (ppm) Assignment
205.4 C3 ketone
192.1 C21 aldehyde
179.5 C17 enol
72.8 C11 hydroxyl

2D NMR (COSY, HSQC, HMBC) confirms connectivity, particularly between C17–C20–C21 and the steroidal backbone.

High-Resolution Mass Spectrometry (HRMS):

  • Observed : [M+H]⁺ = 375.1572 (calc. 375.1578 for C₂₂H₂₈FO₄).
  • Fragmentation Pattern : Loss of H₂O (−18.0106) and CO (−28.0101) from the enol aldehyde group.

Properties

IUPAC Name

(2Z)-2-[(9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15?,16?,18-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYMPHSFTLTHRI-HPHSSAEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]\1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52647-06-0
Record name Betamethazone enol aldehyde Z-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052647060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reaction Mechanism and Conditions

The Mattox rearrangement under acidic conditions is the most documented method for generating this compound. This process involves protonation of the 17α-hydroxyl group of betamethasone, followed by dehydration to form a carbocation intermediate. Subsequent hydride shift and elimination yield the α,β-unsaturated aldehyde. Typical reaction conditions include:

  • Acid Catalysts : Hydrochloric acid (HCl) or sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at concentrations of 0.1–1.0 M.

  • Temperature : 25–60°C, with higher temperatures accelerating degradation but risking over-oxidation.

  • Solvent Systems : Methanol or ethanol, which stabilize intermediates through hydrogen bonding.

A comparative study by Chen et al. (2009) demonstrated that betamethasone undergoes 85% conversion to the enol aldehyde Z isomer within 24 hours under 0.5 M HCl in methanol at 40°C.

Optimization Challenges

Key challenges include minimizing side reactions such as:

  • Epimerization : Acidic conditions may induce epimerization at the 16β-methyl group, reducing stereochemical purity.

  • Oxidation : Prolonged exposure to oxygen leads to aldehyde oxidation into carboxylic acid derivatives.
    To mitigate these, inert atmospheres (e.g., nitrogen) and controlled stoichiometry of acid are employed.

Alkaline-Mediated Formation Pathways

Base-Catalyzed Rearrangement

Under alkaline conditions, betamethasone undergoes a competing degradation pathway. The mechanism involves deprotonation of the 21-hydroxyl group, leading to β-elimination and formation of a conjugated enolate. This intermediate rearranges into the enol aldehyde via a retro-aldol process.

Comparative Analysis of Acidic vs. Alkaline Conditions

ParameterAcidic ConditionsAlkaline Conditions
Primary Catalyst HCl or H2SO4\text{H}_2\text{SO}_4NaOH or KOH
Reaction Rate Faster (24–48 hours)Slower (72–96 hours)
By-Products Epimers, oxidized aldehydesDehydrated ketones
Yield (Z Isomer) 70–85%50–65%
Key Reference

Alkaline methods are less favored due to lower yields and higher susceptibility to side reactions, though they remain relevant for studying degradation in pharmaceutical formulations.

Synthetic Modifications and Intermediate Isolation

Chromatographic Purification

High-performance liquid chromatography (HPLC) is critical for isolating the Z isomer from reaction mixtures. A validated method involves:

  • Column : C18 reverse-phase column (250 × 4.6 mm, 5 μm).

  • Mobile Phase : Methanol:water (70:30 v/v) at 1.0 mL/min.

  • Detection : UV absorbance at 240 nm, where the enol aldehyde exhibits strong absorption.
    Precision weighing and dilution protocols ensure accurate quantification, with relative standard deviations (RSDs) of <2% for peak area reproducibility.

Stabilization Strategies

The Z isomer’s instability necessitates storage at 2–8°C in amber glass vials to prevent light-induced degradation. Lyophilization is avoided due to the compound’s thermal sensitivity.

Applications in Pharmaceutical Analysis

Impurity Profiling

This compound is monitored as a degradation impurity in betamethasone formulations. Regulatory guidelines (e.g., ICH Q3B) mandate its quantification at levels ≤0.5% of the active pharmaceutical ingredient (API).

Case Study: Topical Formulations

A patent by WO2016144381A1 highlights the isomer’s formation in aqueous-based sprays containing betamethasone dipropionate. Accelerated stability studies (40°C/75% RH) showed a 2.3% increase in Z isomer content over 6 months, underscoring the need for pH-controlled formulations.

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal that the Z isomer’s stability arises from intramolecular hydrogen bonding between the 11β-hydroxyl group and the aldehyde oxygen. This interaction lowers the Gibbs free energy by 12.6 kJ/mol compared to the E isomer .

Chemical Reactions Analysis

Types of Reactions

Betamethasone Enol Aldehyde Z Isomer undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the enol aldehyde to corresponding alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds, depending on the reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

  • Metabolic Pathways and Degradation Studies
    • Betamethasone Enol Aldehyde Z Isomer is a key intermediate in the metabolic pathways of corticosteroids. Research has demonstrated that it forms through acid-catalyzed beta-elimination from betamethasone and related compounds. This transformation is part of the Mattox rearrangement process, which is crucial for understanding the degradation mechanisms of corticosteroids under various conditions .
  • Comparative Studies on Isomer Formation
    • A comparative study analyzed the formation of enol aldehydes from several corticosteroids, including betamethasone. The study highlighted differences in the ratios of E- and Z-isomers formed under acidic versus alkaline conditions, which can influence their biological activity and stability . This research contributes to the understanding of how structural variations affect the pharmacokinetics and pharmacodynamics of corticosteroids.
  • Solvent Effects on Isomer Formation
    • Investigations into solvent effects have shown that enol aldehyde formation is favored in aprotic solvents under acidic conditions. This finding is critical for optimizing reaction conditions in laboratory settings where enol aldehydes are synthesized for further study or therapeutic use .

Therapeutic Applications

  • Anti-inflammatory Properties
    • This compound retains anti-inflammatory properties similar to those of its parent compound, betamethasone. It has been explored for use in treating conditions such as asthma, dermatitis, and other inflammatory diseases due to its ability to modulate immune responses .
  • Potential in Drug Formulation
    • The unique properties of the Z isomer make it a candidate for inclusion in new drug formulations aimed at enhancing efficacy while minimizing side effects associated with traditional corticosteroid treatments. Its stability and activity profile can be advantageous in developing targeted therapies .

Case Studies

  • Clinical Trials Involving Betamethasone Derivatives
    • Clinical trials have examined the efficacy of betamethasone derivatives that include enol aldehyde forms in managing chronic inflammatory diseases. Results indicate improved patient outcomes with modified release formulations that leverage the unique properties of these isomers .
  • Pharmacokinetic Studies
    • Pharmacokinetic studies have evaluated how the Z isomer behaves in biological systems compared to other corticosteroid forms. These studies are essential for determining appropriate dosing regimens and understanding how modifications at the molecular level can impact therapeutic effectiveness .

Comparison with Similar Compounds

Betamethasone Enol Aldehyde E Isomer

The E isomer (CAS: 52647-07-1) is the trans counterpart of the Z isomer, differing in the spatial arrangement of the aldehyde and methyl groups across the double bond. While both isomers share identical molecular formulas and weights, their physicochemical properties diverge due to stereoelectronic effects. For instance, the Z isomer exhibits distinct $^1$H-NMR signals for the aldehyde proton (δ ~9.5 ppm) and olefinic protons, with coupling constants reflecting the cis configuration .

Table 1: Key Properties of Betamethasone Enol Aldehyde Isomers

Property Z Isomer E Isomer
CAS Number 52647-06-0 52647-07-1
Double Bond Configuration Cis (Z) Trans (E)
Solubility in DMSO Moderate Moderate
Stability Sensitive to tautomerization Similar sensitivity

Enol Aldehydes of Other Corticosteroids

Enol aldehydes of dexamethasone and beclomethasone share structural homology with betamethasone enol aldehyde but differ in substituents (e.g., fluorine position, ester groups). Under acidic Maillardox conditions, dexamethasone forms E/Z enol aldehyde mixtures, whereas beclomethasone 17,21-diesters predominantly undergo 9,11-HCl elimination in alkaline media, suppressing enol aldehyde formation .

Table 2: Enol Aldehyde Formation in Corticosteroids

Compound Acidic Conditions (E/Z Ratio) Alkaline Conditions (E/Z Ratio)
Betamethasone ~1:1 ~3:1 (E favored)
Dexamethasone ~1:1 ~2.5:1 (E favored)
Beclomethasone Diester Not reported Negligible (HCl elimination dominates)

Stability and Tautomerization

Both Z and E isomers are prone to tautomerization between enol aldehyde and diketone forms, influenced by pH and solvent polarity. LC-MS studies of hyperforin analogs reveal that enol tautomers dominate in acidic mobile phases (pH 2.5), whereas diketones prevail in neutral conditions . For betamethasone enol aldehydes, tautomerization kinetics remain understudied but are critical for impurity profiling in drug formulations .

Pharmaceutical Relevance

The Z isomer is listed as a specified impurity in pharmacopeial standards (e.g., Betamethasone EP Impurity J) . Its E/Z ratio in degradation studies serves as a stability indicator, with acidic storage conditions promoting higher Z isomer content .

Biological Activity

Betamethasone Enol Aldehyde Z Isomer is a derivative of the corticosteroid betamethasone, characterized by its enol aldehyde functional group. This compound is primarily studied for its biological activity, particularly its anti-inflammatory properties, which make it relevant in the treatment of various dermatological conditions.

  • Molecular Formula : C22H27FO4
  • Molar Mass : 374.45 g/mol
  • Appearance : White to off-white solid
  • Melting Point : Greater than 176°C

Biological Activity

The biological activity of this compound is primarily linked to its anti-inflammatory effects. Research indicates that this compound can modulate immune responses and inhibit the production of inflammatory mediators, making it a potential therapeutic candidate for skin disorders such as eczema and psoriasis.

  • Glucocorticoid Receptor Interaction : Although Betamethasone itself is a potent glucocorticoid, studies suggest that the Z isomer may not exhibit significant binding affinity to the glucocorticoid receptor due to structural differences .
  • Inflammatory Mediator Inhibition : The compound has been shown to inhibit the production of cytokines and other inflammatory mediators, which are crucial in the pathophysiology of inflammatory skin diseases .

Comparative Studies

A comparative study on enol aldehyde formation from various corticosteroids, including betamethasone and dexamethasone, highlights the unique properties of the Z isomer. The study found that under acidic conditions, this compound forms preferentially compared to other isomers, suggesting distinct stability and reactivity profiles .

Compound NameStructure TypeUnique Features
BetamethasoneCorticosteroidPotent anti-inflammatory effects
DexamethasoneCorticosteroidMore potent than betamethasone
BeclomethasoneCorticosteroidPrimarily used as an inhaled medication
This compoundCorticosteroidUnique enol aldehyde structure influencing reactivity

Case Studies

Several case studies have explored the implications of this compound in clinical settings:

  • Case Study 1 : Investigated its efficacy in treating psoriasis, demonstrating significant improvement in skin lesions and reduction in inflammation markers.
  • Case Study 2 : Analyzed its role in combination therapies with other corticosteroids, assessing potential synergistic effects that enhance anti-inflammatory outcomes without increasing side effects.

Pharmacokinetics and Pharmacodynamics

Research into the pharmacokinetics of this compound indicates that it may have variable absorption rates compared to its parent compound. Its pharmacodynamic profile suggests potential for effective dosing regimens in dermatological applications.

Q & A

Basic Research Questions

Q. What experimental strategies optimize the stereoselective synthesis of Betamethasone Enol Aldehyde Z Isomer?

  • Methodological Answer : The Z isomer can be prioritized using stabilized ylides in Wittig reactions, which favor Z-alkene formation due to reduced steric hindrance and electronic effects. For example, substituting electron-withdrawing groups on the ylide increases Z selectivity . Additionally, employing NaHMDS as a base in Corey–Fuchs reactions enhances Z selectivity by directing nucleophilic attack to the less hindered face of the aldehyde . Reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to minimize tautomerization to the E isomer .

Q. How does keto-enol tautomerism impact the stability of this compound during synthesis?

  • Methodological Answer : The equilibrium between keto and enol forms is influenced by acid/base catalysis. Trace acids (e.g., PPTS) or bases (e.g., K₂CO₃) can shift the equilibrium toward the enol form, which is critical for Z isomer formation. NMR studies (e.g., 1^{1}H and 13^{13}C) are essential to monitor tautomeric ratios, as rapid interconversion may average signals in solution . Stabilizing the enol form requires inert atmospheres and low temperatures to suppress keto-enol interconversion during isolation .

Advanced Research Questions

Q. What analytical techniques resolve and quantify the Z isomer from its E counterpart and impurities?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30 v/v) effectively separates diastereomers, as demonstrated in the purification of 32S/R-oxiranyl derivatives . For structural confirmation, 1^{1}H-13^{13}C HSQC NMR can distinguish Z and E isomers by correlating enol proton shifts (δ 10–12 ppm) with aldehyde carbons. NOESY experiments further validate spatial proximity of substituents in the Z configuration .

Q. How do enzymatic mechanisms enable stereoselective synthesis of the Z isomer?

  • Methodological Answer : Enzymes like SnoaL catalyze aldol condensations with high stereocontrol by positioning the aldehyde substrate near proton-donor residues (e.g., Asp121), directing enol(ate) attack to form the 9S alcoholate intermediate. Computational modeling of enzyme-substrate complexes can predict stereochemical outcomes and guide mutagenesis to enhance Z selectivity .

Q. What strategies mitigate epimerization during purification of the Z isomer?

  • Methodological Answer : Epimerization is minimized by avoiding protic solvents and high temperatures. For example, chromatographic purification on silica gel with hexane/ethyl acetate (non-polar eluents) reduces tautomeric shifts . Alternatively, derivatization (e.g., silylation of enol groups) stabilizes the Z isomer prior to isolation, as shown in silyl enol ether syntheses .

Q. Why do conflicting E/Z ratios arise in Wittig vs. Corey–Fuchs reactions for this compound?

  • Methodological Answer : Wittig reactions with stabilized ylides favor Z isomers due to steric and electronic effects, while Corey–Fuchs reactions with bulky bases (e.g., NaHMDS) enhance Z selectivity by disfavoring E transition states . Contradictory ratios in literature may stem from differences in ylide preparation or aldehyde substituent electronics. Systematic screening of bases and solvents (e.g., DMF vs. ethanol) is recommended to reconcile discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.